Product packaging for Akebia saponin D(Cat. No.:)

Akebia saponin D

Cat. No.: B10789856
M. Wt: 929.1 g/mol
InChI Key: CCRXMHCQWYVXTE-VKJQVCSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Akebia Saponin D (ASD) is a triterpenoid saponin compound isolated from the roots of Dipsacus asper Wall., a plant used in traditional medicine. This high-purity reagent is provided for scientific investigation into its multifaceted biological activities. Research indicates that this compound possesses significant anti-inflammatory potential. Studies using LPS-induced RAW264.7 macrophage models demonstrate that ASD can inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . The proposed mechanism involves the inhibition of the IL-6-STAT3 signaling axis, leading to the downregulation of DNA methyltransferase DNMT3b, and the simultaneous activation of the antioxidant Nrf2 pathway . In vivo studies further support its anti-nociceptive and anti-inflammatory effects in model organisms . Beyond inflammation, this compound shows promise in neurobiological research. It has been shown to exhibit a neuroprotective effect in models of Alzheimer's disease, potentially by mitigating amyloid-β induced cytotoxicity and modulating the hypothalamic-pituitary-adrenal (HPA) axis to reverse corticosterone hypersecretion . Furthermore, research into metabolic syndromes reveals that ASD can ameliorate high-fat diet-induced hyperlipidemia in rats, significantly reducing serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c) while increasing high-density lipoprotein cholesterol (HDL-c). This hypolipidemic effect is associated with systematic metabolic changes and modulation of the intestinal microbiota . Investigators should note that ASD faces challenges with low oral bioavailability, which has been addressed in pharmacokinetic studies through formulations like solid dispersions to inhibit multidrug resistance-associated protein (MRP)-mediated efflux . Additionally, the compound has been investigated for its apoptosis-inducing activity in human monocyte-like U937 cells, suggesting potential applications in oncology research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H76O18 B10789856 Akebia saponin D

Properties

Molecular Formula

C47H76O18

Molecular Weight

929.1 g/mol

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23?,24-,25+,26+,27?,28?,29?,30-,31+,32+,33-,34-,35+,36+,37+,38?,39-,40?,43?,44-,45+,46?,47?/m0/s1

InChI Key

CCRXMHCQWYVXTE-VKJQVCSQSA-N

Isomeric SMILES

C[C@@]12CCC3(CCC(CC3C1=CCC4C2(CCC5C4(CCC([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)(C)C)C(=O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)COC8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C

Origin of Product

United States

Extraction, Isolation, and Advanced Purification Methodologies

Conventional Extraction Techniques

The initial step in isolating Akebia saponin (B1150181) D involves its extraction from the raw plant material. This process is designed to efficiently remove the target saponins (B1172615) from the plant matrix into a solvent.

Solvent extraction is a foundational technique for obtaining crude extracts containing Akebia saponin D. The choice of solvent and extraction conditions is paramount for maximizing yield. Alcohols, particularly ethanol (B145695) and methanol, are commonly employed due to their effectiveness in dissolving saponins. greenskybio.com

Research demonstrates the use of varying concentrations of aqueous ethanol solutions. For instance, one successful method involves reflux extraction of the dried and powdered plant material (Dipsaci Radix) three times with 90% ethanol. mdpi.com Other protocols have utilized 70% ethanol to create extracts from the fruits of Akebia quinata or 80% ethanol for its dried stems. nih.govjipb.net Methanol solutions, typically in the range of 50% to 90%, have also been used, sometimes in conjunction with ultrasonic-assisted extraction to enhance efficiency. google.com The process generally involves heating the solvent with the plant material or allowing it to soak (macerate) before filtering the liquid extract. mdpi.comgreenskybio.com The resulting extract is then concentrated under reduced pressure to yield a crude saponin mixture. mdpi.com

Plant SourceSolvent SystemExtraction MethodReference
Dipsaci Radix90% EthanolReflux mdpi.com
Teasel Roots50%-90% MethanolUltrasonic Extraction google.com
Akebia quinata (fruits)70% EthanolNot specified nih.gov
Akebia quinata (stems)80% EthanolNot specified jipb.net

Chromatographic Isolation and Purification

Following initial extraction, the crude product contains a mixture of various compounds. Chromatographic techniques are essential for the selective separation and purification of this compound from this complex mixture.

Column chromatography is a conventional and widely used method for purifying this compound. mdpi.comresearchgate.net This technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent that flows through the column).

Common stationary phases include silica (B1680970) gel and modified resins for reversed-phase High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net Another effective method is high-speed counter-current chromatography, which utilizes a liquid stationary phase and mobile phase, avoiding solid supports and enabling the purification of target components which are collected based on monitoring by an ultraviolet detector. google.com These methods, while effective for achieving high purity on a laboratory scale, are often supplemented by other techniques for larger-scale operations. mdpi.com

Industrial-Scale Purification Protocols

For producing larger quantities of this compound, more efficient and scalable purification methods are required. Macroporous adsorption resins have emerged as a key technology for this purpose due to their high adsorption capacity, low operational cost, and ease of regeneration. mdpi.com

A highly effective industrial-scale strategy involves a two-step process using different macroporous adsorption resins (MARs). mdpi.comnih.gov In this procedure, specific resins are selected for their optimal adsorption and desorption characteristics for this compound. Studies have identified HPD-722 and ADS-7 as particularly suitable resins for a sequential purification process. mdpi.comresearchgate.net The initial crude extract is first passed through a column packed with HPD-722 resin, which captures the saponins. After washing away impurities, the enriched saponin fraction is eluted and then subjected to a second purification step on an ADS-7 resin column to achieve a final high-purity product. mdpi.com Other resins, such as Diaion HP-20, have also been utilized for the initial enrichment of saponin fractions from crude extracts. nih.govgoogle.com

The efficiency of macroporous resin chromatography is highly dependent on the optimization of adsorption and desorption conditions. mdpi.com This involves carefully selecting the solvents used for washing the column and for eluting the target compound.

In a typical two-step protocol, after the crude extract is loaded onto the first resin column (e.g., HPD-722), the column is washed sequentially with water and then with increasing concentrations of ethanol. mdpi.com For example, washing with water, followed by 30% ethanol and then 50% ethanol, effectively removes impurities. mdpi.com The desired fraction containing this compound is then desorbed using a higher concentration of ethanol (e.g., 60%). mdpi.com This enriched fraction is then loaded onto the second resin column (e.g., ADS-7) and the process is repeated. By carefully controlling the ethanol concentration during the desorption phase, a significant increase in purity can be achieved. For example, using HPD-722, the purity of this compound can be increased from an initial 6.27% in the crude extract to 59.41%. mdpi.comresearchgate.net A subsequent step using ADS-7 can further elevate the purity to over 95%. mdpi.comresearchgate.net

Table of Purification Progression

Purification Step Starting Purity Elution/Washing Solvents Final Purity Reference
Step 1: HPD-722 Resin 6.27% Water, 30% Ethanol, 50% Ethanol 59.41% mdpi.comresearchgate.net

Purity Enhancement Strategies

The purification of this compound (ASD), also known as asperosaponin VI, from crude plant extracts is a critical step to obtaining a high-grade product for research and potential therapeutic applications. Conventional methods, including silica gel column chromatography and preparative reversed-phase High-Performance Liquid Chromatography (HPLC), have been utilized for the separation of ASD. However, these techniques are often not ideal for large-scale production due to high costs, significant solvent consumption, and the use of potentially toxic solvents like chloroform. Consequently, more efficient and scalable strategies focusing on macroporous adsorption resins (MARs) and crystallization have been developed to enhance the purity of this compound.

A highly effective and scalable method for purifying this compound involves a sequential, two-step macroporous resin column separation process. This strategy has been successfully implemented for industrial-scale preparation, significantly increasing the purity from low concentrations in the initial crude extract. The process begins with a crude extract from Dipsaci Radix, where the initial purity of ASD is approximately 6.27%.

The first step employs HPD-722 resin, selected from various MARs for its superior adsorption and desorption characteristics for ASD. The crude extract is loaded onto a column packed with HPD-722. The column is then washed sequentially with distilled water and a 30% ethanol solution to remove impurities. The fraction containing this compound is subsequently desorbed using a 50% ethanol solution. This initial purification step increases the purity of ASD nearly tenfold, from 6.27% to 59.41%, with a high recovery rate.

To achieve a higher degree of purity, a second purification step is introduced using a different macroporous resin, ADS-7. The enriched fraction from the first step is subjected to chromatography on an ADS-7 resin column. Following elution with 30% and 50% ethanol solutions, the final product's purity is elevated from 59.41% to 95.05%. This two-step resin-based approach is noted for its simplicity, efficiency, and suitability for large-scale applications.

Table 1: Two-Step Macroporous Resin Purification of this compound

Purification StepResin TypeElution SolventsInitial PurityFinal PurityReference
Step 1HPD-722Water, 30% Ethanol (wash); 50% Ethanol (desorption)6.27%59.41%
Step 2ADS-730% Ethanol, 50% Ethanol59.41%95.05%

Another patented method utilizes HP-20 macroporous resin for the initial enrichment of this compound from a concentrated Dipsacus root extract. In this process, after loading the sample, the resin is washed with water, 30% ethanol, and 35% ethanol to remove impurities. The enriched fraction is then eluted with 50% ethanol. For further purification, this enriched liquid is treated with an organic solvent such as acetone, followed by the addition of petroleum ether, which induces precipitation. The solution is refrigerated overnight, and the resulting precipitate is collected via suction filtration and dried. This technique can yield this compound with a purity of up to 99%.

Furthermore, different preparation processes can yield distinct solid forms of ASD with varying physicochemical properties. An antisolvent precipitation process has been developed to produce a microcrystalline form of ASD (termed ASD-2), which offers a simpler and higher recovery (78.5%) method compared to the two-step macroporous resin separation that yields an amorphous form (ASD-1) with a 56.5% recovery. While the amorphous form shows higher aqueous solubility and dissolution, the development of the microcrystalline form represents an alternative purity enhancement and preparation strategy.

Preclinical Pharmacological Activities and Mechanistic Insights

Anti-inflammatory Modulations

ASD demonstrates significant anti-inflammatory effects by intervening in multiple stages of the inflammatory cascade, from the production of inflammatory mediators to the regulation of key signaling pathways and the polarization of immune cells.

Research has consistently shown that Akebia saponin (B1150181) D effectively suppresses the production of several key pro-inflammatory mediators. In in vitro models using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, ASD has been found to significantly reduce the production of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) nih.govmdpi.comnih.gov. The synthesis of NO is catalyzed by inducible nitric oxide synthase (iNOS), and studies have confirmed that ASD treatment markedly inhibits the expression of iNOS nih.govnih.govnih.gov.

Furthermore, ASD has been shown to inhibit the expression of pro-inflammatory cytokines at both the protein and mRNA levels. Specifically, it significantly suppresses the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated macrophages nih.govmdpi.comnih.gov. Similar inhibitory effects on NO, PGE2, IL-6, and TNF-α have also been observed in chondrocytes stimulated with Interleukin-1beta (IL-1β), highlighting the compound's potential in mitigating inflammation in joint-related pathologies scilit.comnih.govrsc.org.

Table 1: Effect of Akebia Saponin D on Inflammatory Mediators
Inflammatory MediatorCell ModelStimulantEffect of this compoundReference
Nitric Oxide (NO)RAW264.7 MacrophagesLPSSignificantly Reduced nih.govmdpi.comnih.govnih.gov
Prostaglandin E2 (PGE2)RAW264.7 MacrophagesLPSSignificantly Reduced nih.govmdpi.comnih.gov
Interleukin-6 (IL-6)RAW264.7 MacrophagesLPSSignificantly Inhibited (Protein & mRNA) nih.govmdpi.comnih.gov
Tumor Necrosis Factor-alpha (TNF-α)RAW264.7 MacrophagesLPSSignificantly Inhibited (Protein & mRNA) nih.govmdpi.comnih.gov
Multiple Mediators (NO, PGE2, IL-6, TNF-α)ChondrocytesIL-1βProduction Prohibited scilit.comnih.govrsc.org

The anti-inflammatory effects of this compound are mediated through its influence on several critical intracellular signaling pathways that govern the expression of inflammatory genes.

In contrast to its inhibitory effects on pro-inflammatory pathways, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) axis, a key pathway involved in the antioxidant and anti-inflammatory cellular defense mechanism nih.govmdpi.comnih.gov. Studies have shown that ASD treatment leads to the activation of Nrf2 and the subsequent upregulation of its downstream target, HO-1 scilit.comnih.govrsc.org. The induction of HO-1 plays a crucial role in reducing inflammation mdpi.com. The importance of this pathway in ASD's mechanism of action was confirmed in studies where the use of Nrf2 siRNA abolished the inhibitory effect of ASD on NO production, indicating that the Nrf2/HO-1 pathway is essential for its anti-inflammatory effects nih.gov.

Recent research has uncovered a novel mechanism for ASD's anti-inflammatory action involving the suppression of the IL-6-STAT3-DNMT3b axis nih.govmdpi.comnih.gov. ASD has been shown to inhibit the high levels of DNA methyltransferase (DNMT) 3b and downregulate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway nih.govmdpi.comnih.gov. This inhibitory action on the IL-6/STAT3 pathway leads to a reduction in the expression of DNMT3b, which in turn contributes to its anti-inflammatory effects mdpi.com.

Macrophages play a pivotal role in inflammation and can be polarized into different phenotypes, with M1 macrophages being pro-inflammatory and M2 macrophages being anti-inflammatory and involved in tissue repair. This compound has been found to modulate macrophage polarization, shifting the balance from a pro-inflammatory to an anti-inflammatory state nih.gov. It achieves this by inhibiting the M1 macrophage phenotype nih.govmdpi.com. This modulation is linked to its ability to inhibit DNMT3b, as the knockout of DNMT3b has been shown to promote the polarization of macrophages towards the M2 phenotype nih.gov. Furthermore, the upregulation of HO-1 by ASD may also contribute to this effect, as increased levels of HO-1 are known to promote M2 polarization while inhibiting M1 activation mdpi.com.

Table 2: Mechanistic Insights into this compound's Anti-inflammatory Activity
Signaling Pathway/ProcessKey Molecular TargetsEffect of this compoundReference
NF-κB Pathwayp65 nuclear translocationInhibition scilit.comnih.govrsc.org
Nrf2/HO-1 AxisNrf2, HO-1Activation/Upregulation nih.govmdpi.comscilit.comnih.govrsc.org
IL-6-STAT3-DNMT3b AxisSTAT3, DNMT3bSuppression/Downregulation nih.govmdpi.comnih.gov
Macrophage PolarizationM1 phenotype, M2 phenotypeInhibits M1, Promotes M2 nih.govmdpi.com

In vitro Anti-inflammatory Models

The anti-inflammatory potential of this compound has been substantiated through various in vitro models, including lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and interleukin-1β (IL-1β)-treated chondrocytes.

In studies involving LPS-stimulated RAW264.7 macrophages , a widely used model for inflammation research, this compound has demonstrated significant inhibitory effects on the production of key inflammatory mediators. Research has shown that ASD can markedly reduce the secretion of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner nih.gov. Furthermore, it has been observed to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation nih.govnih.gov. The production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), is also significantly attenuated by ASD treatment in these cells nih.govnih.gov.

Effect of this compound on Inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages
Inflammatory Mediator Effect of this compound
Nitric Oxide (NO)Significantly reduced production nih.gov
Prostaglandin E2 (PGE2)Significantly reduced production nih.gov
Inducible Nitric Oxide Synthase (iNOS)Inhibited expression nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Significantly inhibited production nih.govnih.gov
Interleukin-6 (IL-6)Significantly inhibited production nih.govnih.gov

Similarly, in IL-1β-treated chondrocytes , a model relevant to osteoarthritis, this compound has been shown to exert protective effects by counteracting the inflammatory cascade. Treatment with ASD has been found to prohibit the IL-1β-induced production of inflammatory mediators including cyclooxygenase-2 (COX-2), iNOS, NO, PGE2, IL-6, and TNF-α. This inhibition of inflammatory markers suggests a potential role for ASD in mitigating cartilage degradation associated with inflammatory joint diseases.

In vivo Anti-inflammatory Models

The anti-inflammatory efficacy of this compound has been further validated in several in vivo models of inflammation.

In the carrageenan-induced paw edema model in rats, a classic test for acute inflammation, administration of this compound has been shown to significantly attenuate the swelling of the paw nih.govnih.gov. This reduction in edema volume demonstrates the compound's ability to suppress the local inflammatory response.

The xylene-induced ear swelling model in mice, another common assay for acute inflammation, has also been utilized to evaluate the anti-inflammatory activity of ASD. Studies have reported that treatment with this compound leads to a significant inhibition of ear edema nih.govredalyc.org.

Furthermore, in the acetic acid-induced vascular permeability model in mice, which assesses the ability of a substance to inhibit fluid leakage from blood vessels during inflammation, this compound has been observed to decrease the leakage of Evans blue dye, indicating a reduction in vascular permeability nih.govresearchgate.net.

In vivo Anti-inflammatory Effects of this compound
Model Observed Effect of this compound
Carrageenan-induced paw edema (rats)Attenuated paw edema nih.govnih.gov
Xylene-induced ear swelling (mice)Inhibited ear swelling nih.govredalyc.org
Acetic acid-induced vascular permeability (mice)Decreased vascular permeability nih.govresearchgate.net

Neuroprotective and Neurological Modulations

Beyond its anti-inflammatory properties, this compound has demonstrated significant neuroprotective and neurological modulatory effects in preclinical studies. It has been shown to cross the blood-brain barrier, a critical characteristic for centrally acting therapeutic agents frontiersin.org.

Amelioration of Cognitive Deficits and Memory Impairment

This compound has shown promise in improving cognitive function in animal models of memory impairment. In studies utilizing the Morris water maze, a widely accepted behavioral test to assess spatial learning and memory, treatment with ASD has been found to ameliorate cognitive deficits induced by amyloid-beta (Aβ) peptides nih.govnih.gov. Rats treated with ASD exhibited a significant decrease in escape latency, the time taken to find a hidden platform, indicating an improvement in spatial memory nih.gov.

Effect of this compound on Aβ-induced Cognitive Deficits (Morris Water Maze)
Parameter Effect of this compound Treatment
Escape LatencyDecreased time to find the hidden platform nih.gov

Protection Against Amyloid-beta (Aβ)-Induced Neurotoxicity

The accumulation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease and is associated with neuronal cell death. This compound has been shown to protect against Aβ-induced neurotoxicity. In vitro studies using PC12 cells, a cell line commonly used in neuroscience research, have demonstrated that ASD can antagonize the cytotoxic effects of Aβ peptides, thereby promoting cell survival nih.govnih.gov.

Modulation of Amyloidogenic Pathway Components

The neuroprotective effects of this compound appear to be mediated, at least in part, by its ability to modulate the amyloidogenic pathway, the metabolic process that leads to the production of Aβ. Research has shown that ASD can influence the expression of key enzymes and receptors involved in this pathway. Specifically, treatment with ASD has been found to down-regulate the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and Presenilin 2, two components of the γ-secretase complex that are crucial for Aβ generation nih.gov. Conversely, ASD has been observed to increase the expression of tumor necrosis factor-alpha-converting enzyme (TACE), insulin-degrading enzyme (IDE), and low-density lipoprotein receptor-related protein 1 (LRP-1), which are involved in the non-amyloidogenic processing of the amyloid precursor protein and the clearance of Aβ nih.govresearchgate.net.

Modulation of Amyloidogenic Pathway Components by this compound
Component Effect of this compound
BACE1Down-regulated expression nih.gov
Presenilin 2Down-regulated expression nih.gov
TACEIncreased expression nih.gov
IDEIncreased expression nih.gov
LRP-1Increased expression nih.govresearchgate.net

Promotion of Hippocampal Neurogenesis

This compound has been found to promote the formation of new neurons in the hippocampus, a brain region critical for learning and memory. This process, known as hippocampal neurogenesis, is often impaired in neurodegenerative diseases. Studies have shown that ASD can protect hippocampal neurogenesis from the inhibitory effects of microglia-mediated inflammation frontiersin.orgnih.gov. In animal models, treatment with ASD has been observed to increase the proliferation, differentiation, and survival of neural stem/precursor cells (NSPCs) nih.gov. The promotion of neurogenesis is evidenced by an increased number of 5-bromo-2'-deoxyuridine (BrdU)-positive cells, a marker for newly synthesized DNA in proliferating cells, in the hippocampus of ASD-treated animals nih.govresearchgate.net.

Effect of this compound on Hippocampal Neurogenesis
Parameter Effect of this compound
Neural Stem/Precursor Cell ProliferationIncreased nih.gov
Neural Stem/Precursor Cell DifferentiationPromoted nih.gov
Neural Stem/Precursor Cell SurvivalIncreased nih.gov
BrdU-positive cellsIncreased number in the hippocampus nih.govresearchgate.net
Neural Stem/Precursor Cell (NSPC) Proliferation, Differentiation, and Survival

This compound has been shown to robustly promote the proliferation, survival, and neuronal differentiation of neural stem/precursor cells (NSPCs). frontiersin.org This effect is maintained even in the presence of a microglia-mediated inflammatory environment, which typically inhibits neurogenesis. frontiersin.org In experimental models, ASD treatment leads to the activation of pathways that protect NSPCs from inflammatory insults, thereby encouraging their development into mature neurons. frontiersin.orgnih.gov This pro-neurogenic activity is critical for repairing and maintaining neural circuits. nih.govnih.gov

Synaptic Function Restoration

In addition to its effects on NSPCs, this compound contributes to the restoration of synaptic function in hippocampal neurons. frontiersin.org This is particularly relevant in the context of neuroinflammation, which is known to impair synaptic plasticity and cognitive function. By ameliorating the detrimental effects of inflammation, ASD helps to preserve the structural and functional integrity of synapses.

Mitigation of Inflammation-Related Neuropathology

A key aspect of this compound's neuroprotective profile is its potent anti-inflammatory activity, particularly in counteracting microglia-mediated and lipopolysaccharide (LPS)-induced neuroinflammation.

In models of chronic neuroinflammation induced by LPS, ASD has been observed to protect hippocampal neurogenesis. frontiersin.org It works by modulating microglial function, shifting these immune cells from a pro-inflammatory to a pro-neurogenic phenotype. nih.govnih.gov This reprogramming of microglia helps to create a more favorable environment for NSPC survival and differentiation. nih.gov Furthermore, ASD has been found to inhibit inflammatory reactions by targeting specific molecular pathways, such as the IL-6-STAT3-DNMT3b axis, while activating protective pathways like the Nrf2 signaling pathway.

Optic Nerve Protection and Axonal Health

This compound demonstrates protective effects on the optic nerve and promotes axonal health, particularly against damage induced by tumor necrosis factor (TNF), a key inflammatory cytokine implicated in neurodegenerative diseases like glaucoma. nih.govnih.gov

Preclinical studies in rats have shown that ASD can significantly ameliorate TNF-induced optic nerve damage and prevent axonal loss. nih.govnih.gov The protective mechanism is linked to its ability to modulate critical cellular processes, including autophagy and stress-related signaling pathways. nih.gov

Autophagy Flux Modulation (e.g., LC3-II, p62 expression)

One of the mechanisms underlying ASD's protective effects on the optic nerve is its modulation of autophagy, a cellular process for degrading and recycling damaged components. nih.gov In TNF-treated eyes, the autophagy marker p62 was significantly increased, an effect that was completely prevented by ASD. nih.govnih.gov Concurrently, ASD treatment led to a significant increase in the levels of LC3-II, another key autophagy marker, in the optic nerves of TNF-injected eyes. nih.govnih.gov This modulation, characterized by decreased p62 and increased LC3-II, suggests that ASD enhances autophagic flux, which may be instrumental in its axonal protection. nih.govarvojournals.org

p-p38 Pathway Inhibition

Table 1: Effects of this compound on Autophagy Markers and p-p38 in TNF-Induced Optic Nerve Damage

Marker Effect of TNF Effect of TNF + ASD Implication
p62 Significantly Increased Increase prevented Enhanced autophagic flux nih.govnih.gov
LC3-II No significant change Significantly Increased Activation of autophagy nih.govnih.gov
p-p38 Significantly Increased Increase prevented Inhibition of stress pathway nih.govnih.gov

Involvement of Key Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are orchestrated through its influence on several key signaling pathways. Understanding these pathways provides insight into its multifaceted mechanism of action.

The PI3K-Akt signaling pathway is one of the primary targets of ASD. Activation of this pathway is crucial for promoting NSPC proliferation, survival, and neuronal differentiation, especially within an inflammatory microenvironment. frontiersin.org By stimulating PI3K-Akt signaling, ASD counteracts the inhibitory effects of inflammation on neurogenesis. frontiersin.org

Another critical pathway is the Peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway . nih.govnih.gov this compound acts via this pathway to reprogram microglia toward a pro-neurogenic phenotype. nih.gov This modulation increases the expression of brain-derived neurotrophic factor (BDNF), which further supports NSPC proliferation and survival. nih.govnih.gov

Additionally, ASD's anti-inflammatory effects are mediated by the inhibition of the IL-6-STAT3-DNMT3b axis and the activation of the Nrf2 pathway . mdpi.com These actions collectively reduce the production of inflammatory mediators and enhance cellular defense mechanisms against oxidative stress.

Table 2: Key Signaling Pathways Modulated by this compound

Signaling Pathway Role in Neuroprotection Reference
PI3K-Akt Promotes NSPC proliferation, survival, and differentiation. frontiersin.org
PPAR-γ Reprograms microglia to a pro-neurogenic phenotype; increases BDNF. nih.govnih.gov
IL-6-STAT3-DNMT3b Inhibited by ASD to reduce inflammatory reactions. mdpi.com
Nrf2 Activated by ASD to enhance antioxidant defenses. mdpi.com
p-p38 MAPK Inhibited by ASD to protect against TNF-induced damage. nih.gov
PI3K-Akt Pathway Activation

This compound (ASD) has been shown to exert neuroprotective effects through the activation of the PI3K-Akt signaling pathway. frontiersin.orgwisdomlib.org In a mouse model of chronic neuroinflammation, ASD treatment significantly increased the levels of PI3K and phosphorylated Akt (pAkt) in the hippocampus. frontiersin.org This activation was associated with the promotion of neural stem/precursor cell (NSPC) proliferation, survival, and neuronal differentiation, even in an inflammatory environment. frontiersin.org

The protective effects of ASD on NSPCs against microglia-mediated inflammation are directly linked to the PI3K-Akt pathway. frontiersin.org When this pathway was inhibited by LY294002, the therapeutic effects of ASD were blocked, confirming the pathway's critical role. frontiersin.org Molecular docking studies have further suggested that ASD can bind to the interaction interface of PI3K and Akt, indicating a potential direct activation mechanism. frontiersin.org These findings highlight the potential of ASD in treating disorders associated with impaired neurogenesis by modulating this key signaling pathway. frontiersin.orgwisdomlib.org

Model System Key Findings Reference
Mouse model of chronic neuroinflammationASD increased hippocampal levels of PI3K and pAkt. frontiersin.org
Cultured Neural Stem/Precursor Cells (NSPCs)ASD stimulated NSPC proliferation, survival, and neuronal differentiation via the PI3K-Akt pathway. frontiersin.org
In silico molecular dockingASD is predicted to bind to the interaction interface of PI3K and Akt. frontiersin.org
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Pathway Activation

This compound demonstrates therapeutic potential in models of depression by activating the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway. nih.govnih.gov In mice exposed to chronic mild stress (CMS), a model for depression, ASD treatment led to the activation of PPAR-γ in the dentate gyrus of the hippocampus. nih.govnih.gov

This activation of PPAR-γ by ASD was shown to reprogram microglia to a pro-neurogenic phenotype, characterized by an increase in Arginase-1 (Arg-1) positive microglia. nih.govnih.gov These reprogrammed microglia, in turn, increased the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth. nih.govnih.gov The subsequent restoration of hippocampal neurogenesis contributed to the amelioration of depressive-like behaviors in the CMS-exposed mice. nih.govnih.gov The essential role of the PPAR-γ pathway was confirmed when the PPAR-γ inhibitor GW9662 blocked the pro-neurogenic and anti-depressant effects of ASD. nih.govnih.gov

Model System Key Findings Reference
Chronic Mild Stress (CMS) mouse modelASD activated PPAR-γ in the dentate gyrus. nih.govnih.gov
Primary microglial culturesASD activated PPAR-γ in lipopolysaccharide-treated microglia. nih.gov
CMS mouse model with PPAR-γ inhibitor (GW9662)The therapeutic effects of ASD were abolished, confirming the pathway's role. nih.govnih.gov
MAPK Signal Pathway Modulation

This compound has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in its neuroprotective actions. nih.gov Specifically, ASD has been found to suppress the phosphorylation of the p38 MAPK family. nih.govd-nb.info In a model of tumor necrosis factor (TNF)-induced optic nerve damage, an increase in phosphorylated p38 (p-p38) was observed, which was completely prevented by ASD treatment. d-nb.info

The inhibition of p38 phosphorylation by ASD is associated with enhanced activation of autophagy, a cellular process for degrading and recycling cellular components. nih.govd-nb.info This suggests that the neuroprotective mechanism of ASD may be linked to its ability to modulate the MAPK pathway, thereby influencing downstream processes like autophagy. nih.gov Further research indicates that saikosaponins, which are structurally similar to ASD, also mediate their effects through the AMPK and MAPK signaling pathways. mdpi.com

Model System Key Findings Reference
TNF-induced optic nerve damage in ratsASD prevented the increase in phosphorylated p38 (p-p38). d-nb.info
Neuronal cellsASD suppresses MAPK family phosphorylations. nih.gov

Hepatoprotective Mechanisms

This compound exhibits significant hepatoprotective effects, which are attributed to several underlying mechanisms. nih.govnih.gov It has been shown to protect the liver in various models of liver injury. researchgate.nettandfonline.com

Alleviation of Hepatic Steatosis

This compound has demonstrated a significant ability to alleviate hepatic steatosis, the accumulation of fat in the liver. nih.gov In a study using ob/ob mice, a model for obesity and nonalcoholic fatty liver disease (NAFLD), ASD treatment significantly decreased the buildup of lipids in the liver. nih.gov Similarly, in Buffalo rat liver cells exposed to oleic acid to induce lipid droplet formation, ASD was able to prevent this accumulation. nih.gov The mechanism behind this effect is closely linked to the modulation of autophagy. nih.gov By enhancing the autophagic flux, ASD helps to clear the excess lipid droplets from the liver cells, thereby reducing steatosis. nih.gov

Model System Key Findings Reference
ob/ob miceASD significantly decreased hepatic steatosis. nih.gov
Oleic acid-treated Buffalo rat liver cellsASD prevented the formation of lipid droplets. nih.gov

Autophagy and Mitophagy Modulation (e.g., BNip3-mediated mitophagy, autophagic flux)

A key mechanism underlying the hepatoprotective effects of this compound is its ability to modulate autophagy and mitophagy. nih.gov ASD has been shown to significantly activate autophagic flux, which is the complete process of autophagy from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. nih.govamegroups.org This was evidenced by the decreased expression of LC3-II and p62 accumulation in ob/ob mice treated with ASD. nih.gov

Furthermore, ASD has been found to enhance mitophagy, the selective removal of damaged mitochondria, through the upregulation of Bcl-2/adenovirus E1B 19-kDa interacting protein 3 (BNIP3). amegroups.cn BNIP3 is a key protein that mediates the removal of dysfunctional mitochondria. amegroups.cnmednexus.org By promoting BNip3-mediated mitophagy, ASD helps to maintain mitochondrial quality control, which is crucial for liver health. amegroups.cnmednexus.org In studies on rat liver cells, ASD treatment prevented the oleic acid-induced expression of autophagy-related proteins like LC3-II, p62, and Beclin, further highlighting its role in modulating autophagy. nih.gov

Model System Key Findings Reference
ob/ob miceASD activated autophagic flux, decreasing LC3-II and p62. nih.gov
Buffalo rat liver cellsASD increased the number of autolysosomes and prevented oleic acid-induced expression of autophagy markers. nih.gov
Animal modelsASD alleviates hepatic steatosis via BNIP3-induced mitophagy. amegroups.cn

Improvement of Mitochondrial Function

This compound has been shown to exert hepatoprotective effects by improving mitochondrial function. nih.gov In a study using a rotenone-induced toxicity model in BRL cells and isolated rat liver mitochondria, ASD demonstrated several protective effects on mitochondria. nih.gov

ASD was found to inhibit the accumulation of reactive oxygen species (ROS), prevent ATP deficiency, and reduce the dissipation of the mitochondrial membrane potential. nih.gov It also ameliorated mitochondrial respiratory dysfunction and improved the activity of complex I of the electron transport chain in a concentration-dependent manner. nih.gov Furthermore, ASD suppressed rotenone-induced apoptosis in BRL cells and increased the Bcl-2/Bax ratio, which is indicative of a pro-survival effect. nih.gov These findings suggest that the hepatoprotective activity of ASD is, at least in part, mediated through the preservation and improvement of mitochondrial function. nih.gov

Model System Key Findings Reference
Rotenone-treated BRL cells and isolated rat liver mitochondriaASD inhibited ROS accumulation, ATP deficiency, and mitochondrial membrane potential dissipation. nih.gov
Rotenone-treated BRL cellsASD improved mitochondrial respiratory function and complex I activity. nih.gov
Rotenone-treated BRL cellsASD suppressed apoptosis and increased the Bcl-2/Bax ratio. nih.gov

Reduction of Lipid Accumulation in Hepatic Cells

This compound (ASD) has demonstrated significant potential in mitigating hepatic steatosis, a condition characterized by the abnormal accumulation of lipids within liver cells. In preclinical studies involving ob/ob mice, a model for obesity and metabolic syndrome, ASD treatment effectively decreased liver fat accumulation and reduced hepatocyte apoptosis. nih.gov The therapeutic action of ASD is linked to its ability to modulate autophagy, the cellular process of degrading and recycling cellular components. nih.gov Specifically, ASD was found to activate autophagic flux, enhancing the fusion of autophagosomes with lysosomes to clear lipid droplets. nih.gov

Further in vitro research using Buffalo rat liver cells corroborated these findings. ASD treatment prevented the accumulation of lipid droplets induced by oleic acid, a common model for inducing cellular steatosis. nih.gov This protective effect was associated with an increase in the number of autolysosomes, indicating enhanced autophagic clearance. nih.gov These results suggest that ASD alleviates hepatic steatosis by targeting and enhancing the efficiency of the autophagic process, presenting a potential strategy for addressing conditions like non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov

Metabolic Homeostasis Regulation

ASD exhibits potent anti-hyperlipidemic properties, as demonstrated in multiple preclinical models. nih.govnih.gov In studies using rats with hyperlipidemia induced by a high-fat diet (HFD), oral administration of ASD over several weeks led to a significant alleviation of the condition. nih.govnih.govmdpi.com Its efficacy has also been observed in mouse models of gestational diabetes mellitus, where it successfully reduced elevated blood lipid levels. nih.gov This body of evidence underscores the potential of ASD as a therapeutic agent for managing hyperlipidemia, a key risk factor for numerous metabolic and cardiovascular diseases. nih.govnih.gov

A key aspect of this compound's anti-hyperlipidemic activity is its ability to favorably modulate serum lipid profiles. In HFD-fed rats, ASD treatment significantly lowered elevated serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c). nih.govmdpi.com Concurrently, it increased the levels of high-density lipoprotein cholesterol (HDL-c), which is known for its protective role in cardiovascular health. nih.govnih.govmdpi.com Similar effects were observed in a study on mice with gestational diabetes, where ASD administration markedly reduced the elevated concentrations of TC, TG, and LDL-c while restoring the diminished HDL-c levels. nih.gov

Effect of this compound on Serum Lipid Profiles in Preclinical Models

ParameterEffect of ASD TreatmentPreclinical ModelReference
Total Cholesterol (TC)DecreasedHigh-Fat Diet-Induced Hyperlipidemic Rats nih.govmdpi.com
Triglycerides (TG)DecreasedHigh-Fat Diet-Induced Hyperlipidemic Rats nih.govmdpi.com
Low-Density Lipoprotein Cholesterol (LDL-c)DecreasedHigh-Fat Diet-Induced Hyperlipidemic Rats nih.govmdpi.com
High-Density Lipoprotein Cholesterol (HDL-c)IncreasedHigh-Fat Diet-Induced Hyperlipidemic Rats nih.govmdpi.com
Total Cholesterol (TC)DecreasedGestational Diabetes Mellitus Mice nih.gov
Triglycerides (TG)DecreasedGestational Diabetes Mellitus Mice nih.gov
Low-Density Lipoprotein Cholesterol (LDL-c)DecreasedGestational Diabetes Mellitus Mice nih.gov
High-Density Lipoprotein Cholesterol (HDL-c)IncreasedGestational Diabetes Mellitus Mice nih.gov

To elucidate the mechanisms underlying its anti-hyperlipidemic effects, metabolomic analyses have been employed, utilizing techniques such as Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS). nih.govnih.gov In studies on HFD-induced hyperlipidemic rats, ASD treatment was found to significantly alter the metabolic profiles in serum, urine, and feces. nih.govmdpi.com The analysis revealed that ASD treatment primarily affected seven differential metabolites in the serum, sixteen in the urine, and four in the feces when compared to the untreated hyperlipidemic group. nih.gov Notably, ASD was able to reverse the abnormal metabolic trends caused by the high-fat diet. nih.gov One of the key metabolites impacted by ASD is niacinamide; its content increased following treatment, which is significant as niacinamide is known to inhibit the synthesis of LDL-c and reduce TC and TG levels. mdpi.com This systemic change in the metabolome is considered to be closely associated with the lipid-lowering effects of ASD. nih.gov

Differential Metabolites Affected by this compound Treatment

Biological SampleNumber of Differential Metabolites Impacted by ASDReference
Serum7 nih.govnih.gov
Urine16 nih.govnih.gov
Feces4 nih.govnih.gov

This compound has been shown to ameliorate insulin (B600854) resistance in skeletal muscle, a primary site for glucose disposal and a key factor in the development of type 2 diabetes. nih.gov In a mouse model of insulin resistance induced by a high-fat diet and streptozotocin, treatment with ASD effectively reduced body weight and blood glucose levels. nih.gov Furthermore, it mitigated lipid accumulation within the muscle tissue. nih.gov Both in vivo and in vitro experiments demonstrated that ASD improved glucose uptake and enhanced insulin sensitivity. nih.gov These findings indicate that ASD directly addresses the pathology of insulin resistance in skeletal muscle tissue. nih.gov

The mechanism by which this compound improves skeletal muscle insulin resistance involves the activation of the Insulin-like growth factor 1 receptor (IGF1R)/AMP-activated protein kinase (AMPK) signaling pathway. nih.gov Research has confirmed that ASD specifically targets IGF1R, which leads to a more effective regulation of the downstream insulin signaling cascade. nih.gov Following administration of ASD, an increased expression of the AMPK signaling pathway was observed. nih.gov The activation of the IGF1R/AMPK pathway by ASD promotes glucose uptake and enhances energy metabolism in insulin-resistant skeletal muscle, thereby improving insulin sensitivity. nih.gov

Amelioration of Skeletal Muscle Insulin Resistance

Glucose Uptake and Energy Metabolism Enhancement

This compound (ASD), also referred to as AVI, has demonstrated potential in ameliorating insulin resistance in skeletal muscle, a key factor in type 2 diabetes. nih.gov Research indicates that ASD enhances glucose uptake and energy metabolism by activating the IGF1R/AMPK signaling pathway. nih.gov In studies involving insulin-resistant mice, administration of ASD effectively lowered body weight and blood glucose levels. nih.gov Furthermore, it improved both glucose uptake and insulin sensitivity in vivo and in vitro. nih.gov The mechanism involves an increased expression of the AMPK signaling pathway, with evidence suggesting that ASD specifically targets the insulin-like growth factor 1 receptor (IGF1R) to regulate the insulin signaling pathway more effectively. nih.gov

Modulation of Gut Microbiota Composition

ASD has been shown to significantly influence the composition of intestinal microbiota, particularly in reversing dysbiosis caused by a high-fat diet (HFD). nih.gov The dominant microbial phyla affected include Firmicutes, Bacteroidetes, Proteobacteria, and Actinobacteria. nih.gov Treatment with ASD in HFD-induced animal models led to a notable reduction in HFD-associated genera such as Alistipes and Prevotella. nih.gov Conversely, it enhanced the proportions of beneficial bacteria, including Butyricimonas, Ruminococcus, and Bifidobacterium. nih.gov This modulation of the gut microbiota is considered a key mechanism through which ASD exerts its beneficial effects on metabolic health, including alleviating hyperlipidemia. nih.govnih.gov

Table 1: Effect of this compound on Gut Microbiota Genera

Genus Effect of High-Fat Diet (HFD) Effect of this compound Treatment
Alistipes Increased Significantly Reduced nih.gov
Prevotella Increased Significantly Reduced nih.gov
Butyricimonas Decreased Enhanced Proportion nih.gov
Ruminococcus Decreased Enhanced Proportion nih.gov
Bifidobacterium Decreased Enhanced Proportion nih.gov

Attenuation of Intestinal Barrier Injury in Metabolic Syndrome

In the context of metabolic syndrome (MetS), ASD demonstrates a protective effect on the intestinal barrier. nih.gov MetS induced by a high-fat diet is often associated with a damaged intestinal barrier, allowing glucose and lipids to enter circulation, thereby exacerbating the condition. nih.gov Studies have shown that ASD can restore gut barrier dysfunction. nih.gov Mechanistically, ASD has been found to reduce lipid-induced damage to tight junctions in intestinal epithelial cells. nih.gov This is achieved through the down-regulation of the PPAR-γ-FABP4 pathway, which plays a role in intestinal lipid absorption. nih.gov By inhibiting this pathway, ASD helps to maintain the integrity of the intestinal barrier. nih.gov

Effects on Gestational Diabetes Mellitus Models

ASD has shown therapeutic potential in animal models of Gestational Diabetes Mellitus (GDM), primarily through its anti-inflammatory and antioxidant activities. nih.gov Research indicates that ASD administration can ameliorate pancreatic tissue damage associated with GDM. nih.gov

A primary contributor to GDM pathogenesis is placental oxidative stress. nih.gov In GDM mice models, ASD treatment effectively mitigated this by reversing the decreased levels of crucial antioxidants, superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov Simultaneously, it reduced the elevated concentrations of malondialdehyde (MDA) and myeloperoxidase (MPO), which are markers of oxidative damage. nih.gov This antioxidative effect is linked to the activation of the Nrf2/HO-1 signaling pathway, as ASD was found to rescue the protein expression of nuclear factor-E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) in the placenta. nih.gov

Table 2: Impact of this compound on Oxidative Stress Markers in GDM Placenta

Oxidative Stress Marker Effect of GDM Effect of this compound Treatment
Superoxide Dismutase (SOD) Decreased Reversed the decrease nih.gov
Glutathione (GSH) Decreased Reversed the decrease nih.gov
Malondialdehyde (MDA) Increased Reduced elevated concentrations nih.gov
Myeloperoxidase (MPO) Increased Reduced elevated concentrations nih.gov
Nrf2 Protein Expression Decreased Rescued expression nih.gov
HO-1 Protein Expression Decreased Rescued expression nih.gov

Osteo-Regulatory Activities

This compound has been identified as a compound with significant osteo-regulatory properties, traditionally used for strengthening bones and treating fractures. nih.govnih.gov

Promotion of Osteoblast Proliferation and Differentiation

Scientific evidence supports the role of ASD in promoting the key cellular processes of bone formation. It has been shown to enhance the proliferation and differentiation of osteoblasts, the cells responsible for synthesizing bone matrix. In vitro studies using scaffolds loaded with ASD demonstrated a significantly faster rate of cell proliferation compared to control groups. Furthermore, ASD enhances the adhesion of osteoblasts. The compound also upregulates the expression of critical markers for osteogenic differentiation, including alkaline phosphatase (ALP) activity and Runx2 mRNA in the early stages, and osteopontin and osteocalcin in later stages.

Enhancement of Matrix Calcification and Callus Growth

ASD actively promotes the mineralization of the bone matrix and the growth of callus, which is critical for fracture healing. Its application is primarily focused on promoting fracture healing and treating osteoporosis. In animal models with bone defects, scaffolds containing ASD led to a large amount of new bone growth, with the scaffold material itself degrading and being replaced by new tissue. This indicates that ASD not only stimulates the cellular activities leading to bone formation but also contributes to the structural repair and regeneration of bone tissue.

Amelioration of Osteoarthritis Progression

Preclinical studies have demonstrated the potential of this compound in mitigating the progression of osteoarthritis (OA), a common degenerative joint disease. In a mouse model of OA, administration of ASD has been shown to improve the condition. nih.gov The therapeutic effects are largely attributed to its anti-inflammatory properties. nih.govfrontiersin.org Inflammation is a key pathological factor in the onset and development of OA. nih.govfrontiersin.org In vitro experiments using chondrocytes treated with interleukin-1β (IL-1β) to simulate an inflammatory environment showed that ASD could inhibit the production of several inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), nitric oxide (NO), and prostaglandin E2 (PGE2). nih.govfrontiersin.org

The mechanism behind this anti-inflammatory action involves the activation of the NRF2/HO-1 signaling pathway. nih.govfrontiersin.org this compound was found to activate the NRF2 target, which in turn upregulates the expression of Heme Oxygenase-1 (HO-1), a protein with anti-inflammatory effects. nih.govfrontiersin.orgnih.gov This activation helps to suppress the inflammatory cascade that contributes to cartilage degeneration in osteoarthritis. nih.govfrontiersin.org

Modulation of Matrix Synthesis and Degradation Proteins

A key aspect of osteoarthritis pathology is the imbalance between the synthesis and degradation of the extracellular matrix (ECM) in cartilage. This compound has been shown to favorably modulate the proteins responsible for this turnover. nih.govfrontiersin.org In IL-1β-treated chondrocytes, ASD treatment promoted the production of crucial matrix components, Aggrecan and Collagen II. nih.govfrontiersin.org Simultaneously, it inhibited the production of key matrix-degrading enzymes, A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) and Matrix Metalloproteinase 13 (MMP13). nih.govfrontiersin.org These enzymes are pivotal in the breakdown of aggrecan and collagen, respectively, which are the primary structural components of articular cartilage. By shifting the balance towards matrix synthesis and away from degradation, this compound helps to protect the cartilage structure. nih.govfrontiersin.org

Table 1: Effect of this compound on Matrix Synthesis and Degradation Proteins in Chondrocytes

Protein Function in Cartilage Effect of this compound Reference
Aggrecan Major proteoglycan; provides compressive strength Production Promoted nih.govfrontiersin.org
Collagen II Main collagenous component; provides tensile strength Production Promoted nih.govfrontiersin.org
ADAMTS-5 Key enzyme in aggrecan degradation Production Inhibited nih.govfrontiersin.org

| MMP13 | Key enzyme in collagen II degradation | Production Inhibited | nih.govfrontiersin.org |

Bone Defect Repair Acceleration (Preclinical)

The application of this compound in bone tissue engineering has shown promise in accelerating the repair of bone defects. In a preclinical study, a nano hydroxyapatite/chitosan scaffold loaded with sustained-release microspheres containing this compound was developed and tested. This sustained-release scaffold demonstrated the ability to enhance the adhesion, proliferation, and differentiation of osteoblasts in vitro. The proliferation rate of mouse-derived preosteoblast MC3T3-E1 cells was significantly faster on the ASD-loaded scaffold compared to a blank scaffold.

In vivo experiments using this scaffold to repair bone defects yielded positive results. Micro-CT imaging and histological observation at 4 and 12 weeks post-operation revealed that the scaffold containing this compound significantly promoted the growth of new bone. At the 12-week mark, a large amount of new bone formation was observed in the sustained-release scaffold group, a stark contrast to the minimal new bone seen in the blank scaffold group. This suggests that the scaffold effectively promotes the osteoinductive ability of the nano hydroxyapatite/chitosan material.

Anti-tumor and Apoptosis-Inducing Effects (Preclinical)

This compound has exhibited anti-tumor properties in preclinical models, primarily through the induction of apoptosis, or programmed cell death. Studies have focused on its effects against leukemia cell lines, where it has demonstrated significant cytotoxicity.

Cytotoxicity Against Leukemia Cell Lines

Research has confirmed that this compound exerts strong cytotoxic effects against both human and murine leukemia cells. Specifically, its activity has been evaluated against the human acute leukemia cell strain U937 and the human acute promyelocytic leukemia cell strain HL-60. In these cell lines, ASD was found to inhibit cell growth and proliferation in a dose-dependent manner.

Table 2: Cytotoxic Activity of this compound in Leukemia Cell Lines

Cell Line Type of Leukemia Observed Effect Reference
U937 Human Monocyte-like Histiocytic Leukemia Strong cytotoxicity, inhibition of growth

| HL-60 | Human Acute Promyelocytic Leukemia | Inhibition of growth | |

Induction of Apoptosis

The primary mechanism for the anti-tumor activity of this compound is the induction of apoptosis. Treatment of U937 cells with ASD led to a dose-dependent increase in apoptosis. This was evidenced by a significant increase in the subG1 cell population, which is a hallmark of apoptotic cells.

The molecular mechanism involves the modulation of key apoptosis-related genes. Studies have shown that this compound treatment leads to an increased expression of the p53 and Bax genes. The p53 protein is a well-known tumor suppressor that can trigger apoptosis, and Bax is a pro-apoptotic protein. Conversely, the expression of the anti-apoptotic bcl-2 mRNA was down-regulated following treatment with ASD. The up-regulation of p53 and Bax, coupled with the down-regulation of bcl-2, shifts the cellular balance towards apoptosis, leading to the death of leukemia cells.

Cardioprotective Actions

Based on a review of the available preclinical research, there is currently a lack of studies specifically investigating and reporting the direct cardioprotective actions of this compound.

Table of Mentioned Compounds

Compound Name
A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5)
Aggrecan
This compound (ASD)
Bax
bcl-2
Collagen II
Cyclooxygenase-2 (COX-2)
Heme Oxygenase-1 (HO-1)
Inducible nitric oxide synthase (iNOS)
Interleukin-1β (IL-1β)
Matrix Metalloproteinase 13 (MMP13)
Nitric oxide (NO)
p53

Inhibition of Atherosclerosis Formation

Preclinical evidence suggests that this compound can inhibit the development of atherosclerosis, a key underlying cause of cardiovascular disease. nih.govwisdomlib.orgsemanticscholar.orgfrontiersin.org The mechanism for this effect appears to be closely linked to its ability to protect endothelial cells, which line the blood vessels, from damage induced by oxidative stress. nih.gov

In an in vivo study using Apolipoprotein E-deficient (ApoE-/-) mice, a common model for atherosclerosis research, administration of this compound was found to reduce the size of atherosclerotic lesions. nih.gov This was accompanied by beneficial changes in blood lipid levels, including reduced triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). nih.gov Furthermore, this compound treatment increased the expression of key antioxidant enzymes such as glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) in both liver and vascular tissues of these animals. nih.gov

In vitro experiments using endothelial cells exposed to hydrogen peroxide (H₂O₂), a model for oxidative stress, have further elucidated the protective mechanisms of this compound. The compound was shown to attenuate oxidative stress-induced apoptosis (programmed cell death) in these cells. nih.gov Mechanistically, this compound achieved this by:

Reducing the generation of reactive oxygen species (ROS). nih.gov

Inhibiting the impairment of the mitochondrial membrane potential. nih.gov

Modulating the expression of apoptosis-related proteins, specifically by increasing the level of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic proteins Bax and Caspase-3. nih.gov

These findings collectively indicate that this compound inhibits atherosclerosis development by mitigating oxidative stress and preventing the subsequent apoptosis of endothelial cells. nih.gov

Table 1: Effects of this compound on Atherosclerosis Markers

Experimental ModelKey FindingMechanism of Action
ApoE-/- Mice (In Vivo)Reduced atherosclerotic lesion sizeDecreased blood lipids (TC, TG, LDL-C)
ApoE-/- Mice (In Vivo)Increased antioxidant capacityUpregulation of GSH, SOD, and CAT expression
Endothelial Cells (In Vitro)Inhibition of H₂O₂-induced apoptosisReduced ROS generation
Endothelial Cells (In Vitro)Mitochondrial protectionInhibition of mitochondrial membrane potential impairment
Endothelial Cells (In Vitro)Modulation of apoptotic proteinsIncreased Bcl-2 expression; Decreased Bax and Caspase-3 expression

Anti-nociceptive Properties (Preclinical Models)

This compound has demonstrated significant pain-relieving, or anti-nociceptive, effects in several preclinical models of pain. nih.gov These studies utilize various stimuli to induce pain responses in animals, allowing for the assessment of potential analgesic compounds.

The anti-nociceptive activity of this compound has been confirmed in the following standard pain models:

Acetic Acid-Induced Writhing Test: In this model of visceral pain, this compound dose-dependently inhibited the characteristic writhing responses in mice. nih.gov

Hot Plate Test: This test measures the response to thermal pain. Treatment with this compound delayed the reaction time of mice to the heat stimulus, indicating a reduction in pain sensitivity. nih.gov

Formalin Test: This model assesses both acute and persistent inflammatory pain. This compound was effective in decreasing the licking time in both phases of the test, suggesting efficacy against both types of pain stimuli. nih.gov

Table 2: Anti-nociceptive Effects of this compound in Preclinical Models

Pain ModelParameter MeasuredObserved Effect of this compound
Acetic Acid-Induced WrithingNumber of writhesInhibited writhing response
Hot Plate TestReaction time to heatDelayed reaction time
Formalin TestLicking timeDecreased licking time

Mechanisms of Pain Modulation

The mechanisms underlying the anti-nociceptive properties of this compound are closely associated with its potent anti-inflammatory effects. nih.gov Inflammation is a key driver of pain, and by reducing the inflammatory response, this compound can effectively modulate pain signaling.

A primary mechanism identified is the inhibition of nitric oxide (NO) production. nih.govmdpi.com Nitric oxide is a critical signaling molecule in inflammation and pain pathways. This compound has been shown to significantly decrease the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. nih.govmdpi.com By suppressing the iNOS-NO pathway, this compound reduces a key mediator involved in the sensitization of pain receptors.

Antioxidant Effects

This compound exhibits significant antioxidant properties, which contribute to many of its observed pharmacological activities. The compound's ability to counteract oxidative stress is a central element of its protective effects in various cell and animal models. nih.govnih.gov

Reduction of Reactive Oxygen Species (ROS)

A direct consequence of the antioxidant activity of this compound is the reduction of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules that can damage cells, proteins, and DNA, contributing to a variety of pathological conditions.

In studies on endothelial cells, this compound was found to reduce the generation of ROS induced by hydrogen peroxide. nih.gov Similarly, in a model of rotenone-induced toxicity in BRL cells, this compound inhibited the accumulation of reactive oxidant species. nih.gov This capacity to directly lower ROS levels is fundamental to its ability to protect cells from oxidative stress-induced apoptosis and dysfunction. nih.govnih.gov

Pharmacokinetic and Biotransformation Studies Preclinical Focus

Absorption Characteristics and Challenges

Preclinical research has consistently demonstrated that Akebia saponin (B1150181) D (ASD), a prominent bioactive triterpenoid (B12794562) saponin, exhibits notably poor oral absorption. nih.govnih.govnih.govresearchgate.net This characteristic presents a significant challenge to its development as an oral therapeutic agent. Studies in rat models have determined the oral bioavailability of ASD to be exceptionally low, estimated at a mere 0.025%. nih.govnih.govresearchgate.net

The primary reasons for this low bioavailability are twofold: poor gastrointestinal permeability and extensive degradation before it can be absorbed into systemic circulation. nih.govnih.govresearchgate.net Investigations have revealed that ASD has a very limited ability to pass through the intestinal wall. nih.gov The absorption of Akebia saponin D is selective to different segments of the intestine, with the small intestine identified as the most effective site for absorption. nih.gov

Further complicating its absorption is the role of efflux transporters in the intestine. Efflux transporters are proteins that actively pump substances out of cells, and it appears that ASD is a substrate for Multidrug Resistance-Associated Proteins (MRPs). nih.gov This means that even when ASD does manage to enter intestinal cells, it is actively transported back into the intestinal lumen, further reducing the amount that reaches the bloodstream. nih.gov In vitro and in situ studies have shown that co-administration with an MRP inhibitor, such as probenecid, can significantly increase the permeability of ASD across the ileum. nih.gov

Interestingly, while efflux pumps play a role, P-glycoprotein (P-gp) does not seem to be a major factor in the low bioavailability of ASD. nih.gov The inherent poor membrane permeability of the compound, coupled with its susceptibility to biotransformation by intestinal flora, are considered the main contributors to its ultra-low oral bioavailability. nih.govnih.govresearchgate.net

Table 1: Factors Contributing to Low Oral Absorption of this compound

Factor Description Reference
Low Oral Bioavailability Determined to be approximately 0.025% in preclinical rat models. nih.govnih.govresearchgate.net
Poor Membrane Permeability The chemical nature of ASD limits its ability to passively diffuse across the intestinal epithelial barrier. nih.gov
Efflux Transporters ASD is a likely substrate for Multidrug Resistance-Associated Proteins (MRPs), which actively pump it out of intestinal cells. nih.gov
Pre-absorption Degradation Significant biotransformation occurs in the gastrointestinal tract, primarily mediated by intestinal microbiota, before the compound can be absorbed. nih.govnih.govresearchgate.net
Intestinal Segment Selectivity The small intestine is the primary site for what little absorption does occur. nih.gov

Distribution Patterns in Animal Models

Following administration, this compound is distributed to various tissues. Notably, several studies have indicated that ASD has the ability to cross the blood-brain barrier. frontiersin.org This is a significant finding, as it suggests potential for therapeutic applications in the central nervous system. Research has shown that ASD can ameliorate cognitive deficits and inflammation-induced depression in animal models, supporting its presence and activity in the brain. frontiersin.org

Preclinical studies in mice with gestational diabetes mellitus have also provided insights into its distribution. Following administration, ASD was found to improve blood lipid levels, indicating its distribution to and action on relevant metabolic tissues. nih.gov While comprehensive tissue distribution studies detailing the specific concentrations in various organs over time are still emerging, the existing evidence points to a fairly widespread distribution, including the ability to penetrate the central nervous system.

Metabolic Pathways and Identification of Metabolites

The biotransformation of this compound is extensive, particularly following oral administration, and is a key factor in its low bioavailability. nih.govnih.govresearchgate.net In preclinical rat models, a significant amount of biotransformation has been observed to occur within the gastrointestinal tract, largely mediated by the gut microbiota. nih.gov In vitro studies using anaerobic incubation of ASD with rat intestinal contents showed rapid metabolism of the parent compound, whereas it remained stable in liver microsome incubation systems. nih.govnih.gov This suggests that pre-systemic metabolism in the gut, rather than first-pass metabolism in the liver, is the predominant metabolic pathway. nih.govnih.gov

A total of fifteen potential metabolites of this compound have been identified in the urine, feces, and bile of rats. nih.govnih.gov The primary metabolic reactions involved in the biotransformation of ASD include:

Deglycosylation: The stepwise hydrolysis of sugar moieties is a major metabolic route for saponins (B1172615), carried out by intestinal flora. nih.govmdpi.com

Demethylation nih.govnih.gov

Dehydroxylation nih.govnih.gov

Decarbonylation nih.govnih.gov

Decarboxylation nih.govnih.gov

Hydroxylation nih.govnih.gov

Some of the main metabolites that have been identified through these processes include hederagenin-28-β-D-glucopyranoside-(1→6)-β-D-glucopyranoside, 3-O-α-L-Arabinopyranosyl hederagenin-28-β-D-glucopyranoside, hederagenin-28-β-D-glucopyranoside, 3-O-α-L-arabinopyranosyl hederagenin, and hederagenin. nih.gov

Table 2: Major Metabolic Pathways of this compound

Metabolic Pathway Description Reference
Deglycosylation Step-by-step removal of sugar chains from the saponin structure, primarily by gut microbiota. nih.govmdpi.com
Demethylation Removal of a methyl group. nih.govnih.gov
Dehydroxylation Removal of a hydroxyl group. nih.govnih.gov
Decarbonylation Removal of a carbonyl group. nih.govnih.gov
Decarboxylation Removal of a carboxyl group. nih.govnih.gov
Hydroxylation Addition of a hydroxyl group. nih.govnih.gov

Excretion Routes

The elimination of this compound and its metabolites from the body occurs through multiple routes, with urine and bile being the primary pathways. nih.govnih.gov Following intravenous administration in rats, the cumulative excretion rates of the parent compound were found to be 14.79 ± 1.87% in urine and 21.76 ± 17.61% in bile. nih.govnih.gov In contrast, a negligible amount, only 0.011%, was excreted in the feces, suggesting that after entering systemic circulation, ASD is primarily cleared via renal and biliary routes. nih.govnih.gov

The significant presence of ASD in bile indicates active hepatobiliary excretion. The substantial biotransformation that ASD undergoes is also reflected in its excretion profile, with numerous metabolites being eliminated in both urine and bile. nih.govnih.gov The low fecal excretion of the parent compound after intravenous administration further supports the understanding that poor absorption, rather than extensive excretion of the absorbed drug, is the reason for its low oral bioavailability. nih.govnih.gov

Table 3: Cumulative Excretion of this compound in Rats (Following Intravenous Administration)

Excretion Route Percentage of Excreted Dose Reference
Urine 14.79 ± 1.87% nih.govnih.gov
Bile 21.76 ± 17.61% nih.govnih.gov
Feces 0.011% nih.govnih.gov

Methodologies for Pharmacokinetic Analysis

The quantification of this compound and its metabolites in biological matrices such as plasma, urine, feces, and bile is predominantly achieved using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net This analytical technique offers high sensitivity and specificity, which are crucial for accurately measuring the low concentrations of ASD and its various metabolites typically found in biological samples due to its poor bioavailability and extensive metabolism. nih.govnih.gov

In a typical LC-MS/MS method for ASD analysis, a simple and rapid chromatographic separation is performed on a C8 or C18 analytical column with a gradient elution using a mobile phase consisting of water with a small percentage of formic acid and acetonitrile. nih.gov Detection is carried out using a mass spectrometer with an electrospray ionization (ESI) source, usually in the negative ion mode. nih.govnih.gov The use of a UPLC-HR/MS (Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry) system has also been employed to screen for and identify all possible metabolites in biological samples. nih.govresearchgate.net These advanced analytical methods are indispensable for elucidating the complex pharmacokinetic and metabolic profiles of this compound. nih.govnih.gov

Advanced Formulation Strategies for Enhanced Delivery Preclinical Focus

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water nanoemulsions (<200 nm droplet size) upon dilution with water under gentle agitation nih.govmdpi.comdovepress.com. SNEDDS are particularly effective for poorly soluble and permeable drugs like ASD, as they can enhance drug dispersion, improve permeability, protect against degradation, and potentially facilitate absorption via lymphatic pathways nih.govdovepress.com.

A notable development in this area is the creation of SNEDDS loaded with Akebia saponin (B1150181) D-phospholipid complexes (APC-SNEDDS) tandfonline.comnih.govnih.govtandfonline.comdovepress.com. These systems aim to leverage the benefits of both phospholipid complexation and SNEDDS technology.

Table 1: Characteristics of Akebia Saponin D Aggregates and APC-SNEDDS

FormulationAggregation Size (nm)Zeta Potential (mV)
ASD389 ± 7N/A
APC-SNEDDS148 ± 3-13.7 ± 0.92

The APC-SNEDDS exhibited significantly reduced aggregation size compared to ASD alone, indicating better dispersion in aqueous media. The negative zeta potential suggests good colloidal stability tandfonline.comnih.govnih.gov.

Phospholipid Complex Formulations

The formation of phospholipid complexes (APC) with this compound is a key strategy to enhance its lipophilicity and prepare it for incorporation into SNEDDS nih.govtandfonline.comdovepress.com. This complexation is typically achieved through methods like solvent evaporation nih.govtandfonline.comdovepress.com. The resulting phospholipid complex demonstrates a substantial increase in liposolubility, which is crucial for improving the drug's interaction with lipid-based delivery systems and biological membranes.

Table 2: Enhancement of Liposolubility by Phospholipid Complex Formation

FormulationLiposolubility Increase (Fold)
APC11.4

This significant increase in liposolubility is attributed to the interaction between ASD and phospholipids, facilitating better integration into the lipid matrix of SNEDDS nih.govtandfonline.comdovepress.com.

Mechanisms of Enhanced Absorption

APC-SNEDDS formulations have been shown to significantly improve the oral bioavailability of this compound through multiple mechanisms, as elucidated in preclinical studies tandfonline.comresearchgate.net. These mechanisms collectively contribute to overcoming the absorption barriers faced by ASD:

Increased Membrane Permeability: APC-SNEDDS demonstrated an 11-fold increase in the effective permeability coefficient (), suggesting improved passage across intestinal epithelial cells tandfonline.com.

Reduced Self-Micelle Formation: The formulation reduced the aggregation size of ASD, from 389 nm to 148 nm, which likely leads to smaller particles that are more readily absorbed tandfonline.comresearchgate.net.

Inhibition of Intestinal Metabolism: The delivery system appears to protect ASD from metabolic breakdown within the gastrointestinal tract, thereby increasing the amount of active drug available for absorption tandfonline.com.

Enhanced Intestinal Retention: APC-SNEDDS increased the amount of drug remaining in the large intestine luminal contents over time, potentially allowing for prolonged absorption tandfonline.com.

Lymphatic Transport: While not explicitly detailed for ASD, SNEDDS in general can facilitate absorption via the intestinal lymphatic pathway, bypassing hepatic first-pass metabolism nih.govdovepress.com.

These combined effects result in a marked enhancement of oral bioavailability. For instance, APC-SNEDDS demonstrated a 4.3-fold increase in oral bioavailability in rats compared to ASD alone, and relative bioavailability reached 431.8% tandfonline.comnih.govtandfonline.comdovepress.com. Furthermore, APC-SNEDDS provided an 11-fold increase in the absorption rate constant () tandfonline.com.

Microcrystalline Preparations for Solubility and Dissolution Enhancement

Microcrystalline preparation is another established method to improve the oral absorption of poorly soluble drugs by increasing their surface area and dissolution rate nih.govworldscientific.compatsnap.com. Studies have compared amorphous this compound (ASD-1) with a microcrystalline form (ASD-2) prepared via an antisolvent process.

While ASD-2 exhibited lower aqueous solubility and a slower dissolution rate in vitro compared to amorphous ASD-1, its in vivo pharmacokinetic profile revealed a significant advantage. Despite the lower in vitro dissolution, the microcrystalline preparation (ASD-2) achieved an approximately 4.3-fold higher area under the curve (AUC) in rats, indicating superior oral bioavailability nih.govworldscientific.compatsnap.com. This suggests that factors beyond simple dissolution rate, such as particle morphology and interaction with the intestinal environment, play a crucial role in the enhanced in vivo absorption of microcrystalline ASD.

Table 3: Comparison of Solubility and Dissolution for ASD Polymorphs

PreparationAqueous SolubilityDissolution (180 min)In vivo AUC (Relative to Amorphous ASD)
ASD-1 (Amorphous)Higher99%1x
ASD-2 (Microcrystalline)Lower65%4.3x

The microcrystalline preparation method is considered economical and suitable for large-scale production, making it a promising strategy for enhancing ASD's bioavailability nih.govworldscientific.compatsnap.com.

Scaffold-Based Delivery Systems for Targeted Repair

Beyond oral delivery, this compound is also being explored for localized therapeutic applications, particularly in bone tissue engineering. Research has focused on incorporating ASD into advanced scaffold materials for targeted repair of bone defects cjter.com.

One such approach involves loading sustained-release microspheres containing this compound onto nano hydroxyapatite/chitosan scaffolds cjter.com. These composite scaffolds are designed to provide a sustained release of ASD and promote bone regeneration. Preclinical evaluations in rabbit models of bone defects have demonstrated the efficacy of these systems.

Table 4: Outcomes of Nano Hydroxyapatite/Chitosan Scaffold Loaded with this compound in Bone Defect Repair (12 Weeks Post-Operation)

ParameterSustained-Release Scaffold GroupBlank Scaffold Group
New Bone GrowthLarge amountSmall amount
Material ResidueSignificantly lowerHigher
Osteoblast Proliferation RateSignificantly fasterSlower
Drug Release RateStable and lastingN/A

The results indicated that the ASD-loaded scaffolds promoted significantly better bone regeneration, evidenced by increased new bone formation and enhanced osteoblast proliferation and differentiation in vivo cjter.com. The sustained-release nature of the microspheres within the scaffold ensures a more stable and prolonged delivery of ASD, contributing to improved osteoinductive capabilities and bone repair cjter.com.

Compound List

this compound (ASD)

this compound-phospholipid complex (APC)

Nano hydroxyapatite/chitosan scaffold

Peceol (Glyceryl monooleate)

Cremophor® EL (Polyoxyl 35 castor oil)

Transcutol HP (Diethylene glycol monoethyl ether)

Cycloheximide

Biotechnological Production and Biosynthesis Research

In vitro Plant Cell and Tissue Culture for Saponin (B1150181) Production

The establishment of in vitro cultures, including callus, cell suspension, and hairy root cultures, provides a platform for the continuous and controlled production of secondary metabolites, independent of geographical and seasonal variations. Research into the in vitro culture of Akebia species has laid the groundwork for the potential biotechnological production of Akebia saponin D.

An early study focused on the callus cultures of Akebia quinata and successfully isolated a group of triterpene saponins (B1172615) from the callus biomass, demonstrating the feasibility of producing these compounds in undifferentiated cell cultures frontiersin.org. More recent and detailed research has been conducted on Akebia trifoliata, establishing and optimizing protocols for callus induction nih.gov. These studies provide foundational knowledge for developing large-scale cell culture systems for saponin production.

Key findings from a study on Akebia trifoliata callus culture established optimal conditions for callus induction, which is the first step towards developing cell suspension cultures for scaled-up production nih.gov. The most effective conditions are summarized in the table below.

Culture ParameterOptimal ConditionInduction RateReference
Explant Source Leaves87.5% nih.gov
Basal Medium Murashige and Skoog (MS)- nih.gov
Plant Growth Regulators 2,4-D (4.0 mg/L) + NAA (1.0 mg/L) + KT (1.0 mg/L)- nih.gov
pH 5.8- nih.gov
Temperature 25°C- nih.gov
Light Condition Dark- nih.gov
Data derived from research on Akebia trifoliata callus culture.

Furthermore, hairy root cultures of Akebia trifoliata have been investigated as a potential system for producing secondary metabolites nih.gov. Hairy root cultures, induced by infection with Agrobacterium rhizogenes, are known for their genetic stability and rapid growth in hormone-free media, often producing a similar phytochemical profile to the roots of the parent plant nih.govresearchgate.net. In the case of Akebia trifoliata, it was found that the choice of explant, duration of co-cultivation with Agrobacterium, and the specific bacterial strain used all had a significant impact on the production of flavonoids nih.gov. While this study focused on flavonoids, it highlights the potential of hairy root cultures as a platform for optimizing the production of other secondary metabolites, including this compound.

Factors Influencing Saponin Biogenesis in vitro

The production of triterpenoid (B12794562) saponins in plant cell cultures is a complex process influenced by a multitude of physical and chemical factors. While specific research on optimizing this compound production in vitro is limited, general principles derived from studies on other saponin-producing plant cultures can be applied to Akebia systems. The net accumulation of these metabolites is a balance between their biosynthesis, storage, and catabolism cabidigitallibrary.org.

Elicitation is a key strategy to enhance the production of secondary metabolites in plant cell cultures. Elicitors are compounds that trigger defense responses in plants, often leading to an upregulation of biosynthetic pathways for secondary metabolites nih.gov. Both biotic (derived from microorganisms) and abiotic (physical or chemical) elicitors have been successfully used to increase saponin yields in various plant species nih.gov. Methyl jasmonate, a well-known biotic elicitor, has been shown to enhance saponin accumulation in numerous plant cell cultures, suggesting its potential applicability to Akebia cultures nih.gov.

The composition of the culture medium, including the type and concentration of plant growth regulators, carbon sources, and mineral salts, plays a critical role in both cell growth and saponin biosynthesis. For instance, in Akebia trifoliata callus cultures, a specific combination of auxins (2,4-D and NAA) and a cytokinin (kinetin) was found to be optimal for callus induction nih.gov. The interplay between these hormones is crucial, as they regulate cell division, differentiation, and the expression of genes involved in secondary metabolism.

Other factors that can significantly influence saponin biogenesis in vitro are summarized in the table below.

FactorInfluence on Saponin BiogenesisPotential Application for this compound
Light Can either stimulate or inhibit the production of secondary metabolites depending on the plant species and the specific compound.The effect of light on this compound production in vitro has not been reported, but dark conditions were found to be optimal for Akebia trifoliata callus induction nih.gov.
Temperature Affects enzyme kinetics and overall metabolic activity. Optimal temperatures for cell growth may not be optimal for secondary metabolite production.A temperature of 25°C was found to be optimal for Akebia trifoliata callus culture nih.gov.
pH of Medium Can influence nutrient uptake and the activity of extracellular enzymes.A pH of 5.8 was optimal for Akebia trifoliata callus induction nih.gov.
Precursor Feeding Supplementing the culture medium with biosynthetic precursors can sometimes enhance the yield of the final product.The direct precursors of this compound could potentially be added to the culture medium to increase its production.
This table is based on general principles of plant cell culture and specific findings for Akebia trifoliata callus culture.

Future Research Directions and Unexplored Potential

Elucidation of Novel Molecular Targets and Signaling Networks

Current research has begun to map the signaling pathways influenced by ASD, identifying its modulation of key networks such as the Nrf2, PI3K-Akt, and IL-6-STAT3-DNMT3b axes, as well as its impact on mitophagy and amyloidogenic pathways smolecule.comresearchgate.netmdpi.comfrontiersin.orgmdpi.comnih.govresearchgate.netx-mol.netnih.gov. These findings provide a foundational understanding of ASD's cellular actions.

Future Directions: Future research must focus on a more comprehensive identification of ASD's direct molecular targets and the intricate details of the signaling networks it influences. This includes:

Identifying Upstream and Downstream Effectors: Delving deeper into the precise upstream activators and downstream effectors that ASD interacts with within the identified pathways. For example, understanding how ASD initiates Nrf2 activation or precisely how it modulates the PI3K-Akt pathway to promote neurogenesis requires further detailed investigation frontiersin.orgnih.gov.

Exploring Novel Targets: Investigating potential interactions with entirely new cellular signaling cascades that may contribute to its observed therapeutic effects. This could involve unbiased proteomic or transcriptomic studies to uncover previously unrecognized molecular targets.

Characterizing Molecular Interactions: Employing advanced biochemical and biophysical techniques to elucidate the specific binding sites and interaction dynamics of ASD with its molecular targets.

Table 1: Key Signaling Pathways and Mediators Modulated by Akebia Saponin (B1150181) D

Pathway/TargetKey Mediators/MoleculesEffect of ASDNotesReference
Nrf2 Signaling Nrf2, HO-1ActivationAssociated with anti-inflammatory and antioxidant effects mdpi.comx-mol.netrsc.org
STAT3 Signaling IL-6, TNF-α, p-STAT3, DNMT3bInhibitionInvolved in anti-inflammatory response mdpi.comresearchgate.net
PI3K-Akt Signaling PI3K, p-AktActivationLinked to neuroprotection, NSPC proliferation/survival frontiersin.orgnih.gov
Mitophagy BNip3, LC3-IIModulation/IncreaseContributes to hepatoprotective effects smolecule.comresearchgate.net
Amyloidogenic Pathway BACE, Presenilin 2, TACE, IDE, LRP-1ModulationRegulates Aβ generation and clearance; BACE↓, TACE↑, IDE↑, LRP-1↑ mdpi.com
IGF1R-AMPK Signaling IGF1R, AMPKActivationImproves skeletal muscle insulin (B600854) resistance nih.gov

Investigation of Cross-Pathway Interactions

ASD exhibits pleiotropic effects, influencing inflammation, neuroprotection, metabolic homeostasis, and cellular resilience across various disease models smolecule.comresearchgate.netmdpi.comfrontiersin.orgnih.govx-mol.netnih.govrsc.orgbalkanmedicaljournal.org. This multifaceted activity suggests significant interplay between the signaling networks it modulates.

Future Directions: A critical area for future research is the systematic investigation of these cross-pathway interactions to understand how ASD orchestrates complex cellular responses. This includes:

Synergistic and Antagonistic Effects: Elucidating how the modulation of one pathway (e.g., Nrf2 activation) influences others (e.g., PI3K-Akt signaling or inflammatory cascades) to produce synergistic or antagonistic therapeutic outcomes. For instance, understanding how Nrf2 activation complements PI3K-Akt signaling in neuroprotection is crucial frontiersin.orgnih.gov.

Integrated Mechanistic Understanding: Developing a more integrated view of ASD's therapeutic benefits by exploring the links between its effects on different biological processes, such as the relationship between metabolic pathway modulation (e.g., mitophagy) and its anti-inflammatory actions in conditions like non-alcoholic fatty liver disease (NAFLD) or gestational diabetes mellitus (GDM) smolecule.comresearchgate.netbalkanmedicaljournal.org.

Network Pharmacology Approaches: Utilizing network pharmacology to map the complex interactions between ASD, its targets, and disease-associated pathways, thereby revealing potential master regulatory nodes or unexpected therapeutic connections.

Development of Advanced Preclinical Models for Disease Specificity

ASD has demonstrated efficacy in a range of preclinical models, including those for neuroinflammation, Alzheimer's disease (AD), metabolic disorders, and osteoarthritis smolecule.comresearchgate.netsigmaaldrich.commdpi.comfrontiersin.orgnih.govx-mol.netrsc.orgbalkanmedicaljournal.org. These models have provided valuable insights into its therapeutic potential.

Future Directions: To facilitate the translation of ASD's promising preclinical findings into clinical applications, the development and utilization of more advanced and disease-specific preclinical models are paramount. Future research should prioritize:

Sophisticated In Vitro Models: Employing advanced cell culture techniques, such as co-culture systems that better mimic the native cellular microenvironment (e.g., co-cultures of neurons, microglia, and astrocytes for neuroinflammatory studies frontiersin.orgnih.gov), or organoid models derived from patient-specific tissues to more accurately represent disease pathophysiology.

Disease-Specific Animal Models: Transitioning from general inflammation or disease models to those that specifically target the underlying mechanisms of particular human diseases. Examples include models that replicate specific stages of AD pathology, distinct subtypes of inflammatory bowel disease, or genetic predispositions for metabolic disorders, offering more relevant efficacy data.

Longitudinal and Chronic Disease Models: Evaluating the long-term efficacy, potential for resistance development, and sustained therapeutic impact of ASD in models that simulate chronic disease progression, which is characteristic of many conditions for which ASD is being investigated.

Table 2: Preclinical Efficacy of Akebia Saponin D in Disease Models

Disease ModelKey Findings/Observed Effects of ASDQuantitative Data (Examples)Reference
LPS-induced Inflammation (RAW264.7 cells) Reduced inflammatory mediators, inhibited M1 phenotype, activated Nrf2Significant reduction in NO and PGE2 production; inhibition of IL-6, TNF-α mdpi.comresearchgate.net
Chronic Neuroinflammation (LPS-treated mice) Promoted NSPC proliferation/survival/neuronal differentiation; ameliorated depressive/anxiety-like behaviors and cognitive impairmentIncreased PI3K and pAkt levels; improved spatial learning and memory frontiersin.orgnih.gov
Aβ1–42-induced Alzheimer's Disease (Rats) Ameliorated spatial learning/memory; regulated Aβ generation and clearance proteinsReduced Aβ1–42 accumulation in hippocampus; Down-regulated BACE and Presenilin 2 expression; Increased TACE, IDE, and LRP-1 expression mdpi.com
Non-alcoholic Fatty Liver Disease (NAFLD) models Reduced lipid accumulation, increased mitophagyReduced lipid droplets in BRL cells; increased colocalization of mitochondria and LC3-II smolecule.comresearchgate.netsigmaaldrich.com
Gestational Diabetes Mellitus (GDM mice) Reduced blood lipid levels, improved pancreatic tissue damageDecreased total cholesterol (TC), triglycerides (TG), and LDL-C; restored HDL-C levels balkanmedicaljournal.org
Osteoarthritis (DMM mouse model) Improved OA progression, suppressed inflammatory mediators, activated NRF2/HO-1, inhibited NF-κBReduced expression of COX-2, iNOS, IL-6, TNF-α rsc.org

Structure-Activity Relationship Studies for Enhanced Bioactivity

While preliminary insights into the structure-activity relationships (SAR) of related saponins (B1172615) have been reported, particularly concerning cytotoxicity and nitric oxide inhibition jst.go.jpnih.govjst.go.jp, comprehensive SAR studies specifically for ASD are still limited. Computational studies, such as molecular docking, have begun to suggest potential interactions with targets like PI3K and AKT frontiersin.orgresearchgate.net.

Future Directions: Future research should prioritize systematic SAR studies for ASD to optimize its pharmacological properties and address its limitations, such as low oral bioavailability researchgate.nettandfonline.com. This involves:

Synthesis and Evaluation of Analogs: Designing and synthesizing a library of ASD analogs with targeted modifications to its triterpenoid (B12794562) backbone and glycosidic side chains. These analogs should then be systematically evaluated for enhanced potency, improved selectivity for specific targets, and potentially altered pharmacokinetic profiles.

Identification of Key Pharmacophores: Pinpointing specific structural features or functional groups within the ASD molecule that are critical for its interaction with key biological targets and pathways. Understanding these pharmacophores is essential for rational drug design aimed at maximizing efficacy and minimizing off-target effects.

Q & A

Q. What are the primary anti-inflammatory mechanisms of Akebia Saponin D in cellular models?

ASD suppresses pro-inflammatory mediators (e.g., IL-6, TNF-α, COX-2, and PGE2) by modulating the SIRT1/NF-κB pathway. It also inhibits DNMT3b and phosphorylated STAT3 (p-STAT3) in LPS-activated RAW 264.7 macrophages at concentrations of 25–100 µM .

Q. Which experimental models are standard for studying ASD’s neuroprotective effects?

Rat optic nerve injury models with intravitreal TNF injection are widely used. Axonal loss is quantified via paraphenylenediamine staining and morphometric analysis. Immunoblotting for autophagy markers (LC3-II, p62) and phosphorylated p38 (p-p38) validates mechanistic pathways . Cognitive deficit models, such as ibotenic acid-induced neurodegeneration in rats, are also employed .

Q. How is this compound quantified in plant extracts?

Reverse-phase HPLC with an ODS column, acetonitrile-water mobile phase (30:70), and UV detection at 212 nm provides reliable quantification. This method ensures specificity and accuracy for ASD in Dipsacus asper extracts .

Advanced Research Questions

Q. How should experimental designs address dose-dependent effects of ASD on autophagy?

  • Dose selection : Test a range (e.g., 2–200 pmol in rats) to capture threshold and saturation effects.
  • Endpoints : Measure LC3-II/p62 ratios (autophagy flux) via Western blot and correlate with axonal counts. Include autophagy inhibitors (e.g., chloroquine) as controls .
  • Temporal analysis : Assess outcomes at 1- and 2-week intervals to distinguish acute vs. sustained effects .

Q. How can researchers reconcile discrepancies in ASD’s effective concentrations across studies?

  • Model specificity : In vitro (e.g., RAW 264.7 cells) may require higher doses (µM) due to bioavailability limitations versus in vivo (pmol in rats) .
  • Pharmacokinetics : Use LC-MS/MS to measure tissue-specific ASD concentrations and correlate with observed effects .
  • Endpoint sensitivity : Combine functional (axon counts) and molecular (p-p38 inhibition) metrics to validate dose-response relationships .

Q. What transcriptomic approaches identify ASD biosynthesis pathways in plants?

Transcriptome sequencing of Akebia trifoliata tissues (roots, stems) reveals key enzymes (e.g., squalene epoxidase) in triterpenoid biosynthesis. KEGG pathway analysis identifies differentially expressed genes (DEGs), validated via qPCR .

Q. What strategies improve ASD’s oral bioavailability for preclinical studies?

Solid dispersions (ASD-SD) disrupt self-micelle formation, enhancing solubility. Co-administration with MRP2 inhibitors (e.g., MK571) reduces efflux, increasing plasma AUC by 3.5-fold in rats .

Q. How does ASD modulate microglia-neurogenesis crosstalk in depression models?

ASD inhibits microglial activation, reducing TNF-α and IL-1β release. This promotes hippocampal neurogenesis via PI3K-Akt pathway activation, validated by BrdU/NeuN staining in mice .

Methodological Considerations

Q. How can researchers ensure reproducibility in neuroprotection studies?

  • Standardized protocols : Use ARVO guidelines for animal models, consistent TNF doses (10 ng/eye), and blinded axon counting .
  • Replication : Cross-validate findings in multiple models (e.g., optic nerve injury, cognitive deficit assays) .

Q. What analytical techniques resolve conflicting data on ASD’s anti-apoptotic effects?

Combine TUNEL staining (apoptosis), caspase-3 activity assays, and transcriptomics (e.g., Bcl-2/Bax ratios) to clarify context-dependent mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.